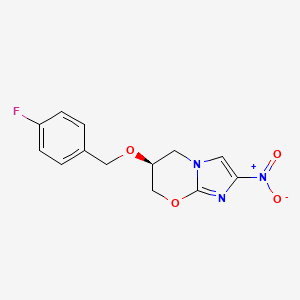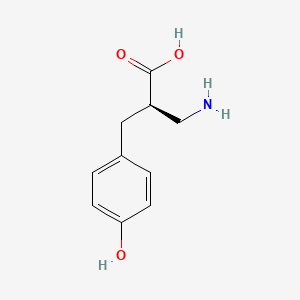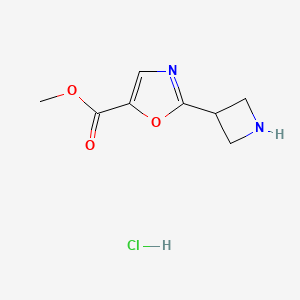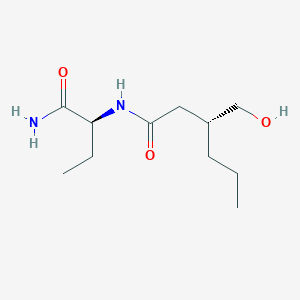propanoic acid](/img/structure/B12947126.png)
(2S)-2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3-iodophenyl](113C)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-amino-3-4-(4-hydroxy-3,5-diiodophenoxy)-3-iodophenylpropanoic acid: is a complex organic compound characterized by its unique structure, which includes multiple iodine atoms and a phenolic group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-amino-3-4-(4-hydroxy-3,5-diiodophenoxy)-3-iodophenylpropanoic acid typically involves multiple steps, including iodination, phenol protection, and amino acid coupling. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors and automated systems to handle the complex synthesis process. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The phenolic group in the compound can undergo oxidation reactions, leading to the formation of quinones.
Reduction: The iodine atoms can be reduced to form deiodinated derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as nitronium ion (NO2+) or sulfonyl chloride (SO2Cl) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Deiodinated compounds.
Substitution: Various substituted aromatic derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals.
Biology: In biological research, the compound can serve as a probe to study iodine metabolism and thyroid function due to its multiple iodine atoms.
Industry: In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials with unique properties, such as high refractive index polymers.
Mecanismo De Acción
The mechanism of action of (2S)-2-amino-3-4-(4-hydroxy-3,5-diiodophenoxy)-3-iodophenylpropanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The iodine atoms in the compound can form strong interactions with amino acid residues in proteins, leading to changes in their activity and function. Additionally, the phenolic group can participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological activity.
Comparación Con Compuestos Similares
Thyroxine (T4): A naturally occurring hormone with a similar structure, containing multiple iodine atoms and a phenolic group.
Triiodothyronine (T3): Another thyroid hormone with three iodine atoms, similar in structure and function to thyroxine.
Uniqueness: The unique aspect of (2S)-2-amino-3-4-(4-hydroxy-3,5-diiodophenoxy)-3-iodophenylpropanoic acid lies in its specific arrangement of iodine atoms and the presence of the (113C) isotope, which can provide distinct advantages in imaging and diagnostic applications.
This detailed article provides a comprehensive overview of (2S)-2-amino-3-4-(4-hydroxy-3,5-diiodophenoxy)-3-iodophenylpropanoic acid, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C15H12I3NO4 |
|---|---|
Peso molecular |
651.97 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3-iodophenyl](113C)propanoic acid |
InChI |
InChI=1S/C15H12I3NO4/c16-9-3-7(4-12(19)15(21)22)1-2-13(9)23-8-5-10(17)14(20)11(18)6-8/h1-3,5-6,12,20H,4,19H2,(H,21,22)/t12-/m0/s1/i15+1 |
Clave InChI |
HZCBWYNLGPIQRK-XXOGGYJESA-N |
SMILES isomérico |
C1=CC(=C(C=C1C[C@@H]([13C](=O)O)N)I)OC2=CC(=C(C(=C2)I)O)I |
SMILES canónico |
C1=CC(=C(C=C1CC(C(=O)O)N)I)OC2=CC(=C(C(=C2)I)O)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


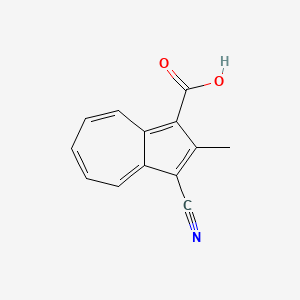

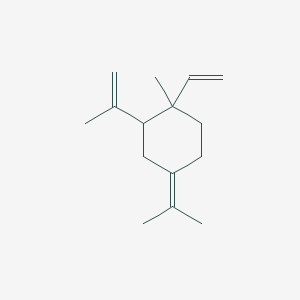
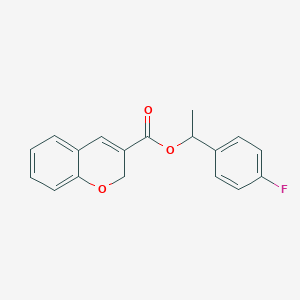
![N-(4-{[(2H-Benzimidazol-2-ylidene)methyl]amino}phenyl)acetamide](/img/structure/B12947059.png)

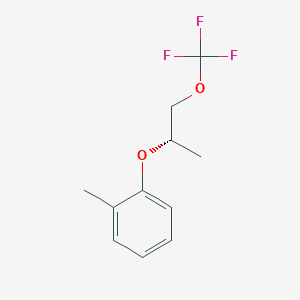
![2-[(Benzenesulfonyl)amino]-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B12947088.png)
